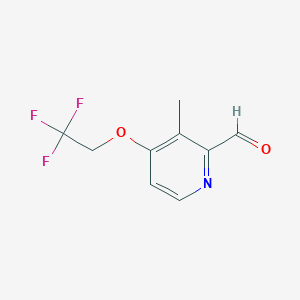![molecular formula C7H13ClFNO B13482072 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride CAS No. 2866335-20-6](/img/structure/B13482072.png)
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluoromethyl group and an oxa-azaspiro framework contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a fluoromethyl group is introduced into the spirocyclic framework. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, amines, and alcohols are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of 7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure contributes to its stability and ability to interact with multiple targets, making it a versatile compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-5-azaspiro[3.4]octane hydrochloride: Similar in structure but lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride: Contains a sulfur atom in the spirocyclic ring, leading to distinct reactivity and applications.
Uniqueness
7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to the presence of both a fluoromethyl group and an oxa-azaspiro framework. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science .
Propriétés
Numéro CAS |
2866335-20-6 |
|---|---|
Formule moléculaire |
C7H13ClFNO |
Poids moléculaire |
181.63 g/mol |
Nom IUPAC |
7-(fluoromethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-2-6-1-7(10-3-6)4-9-5-7;/h6,9H,1-5H2;1H |
Clé InChI |
FJWYIDCQTPQKJD-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC12CNC2)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


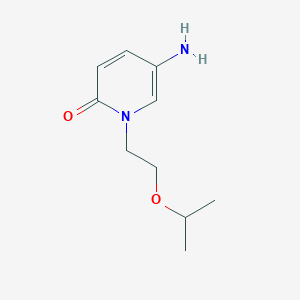
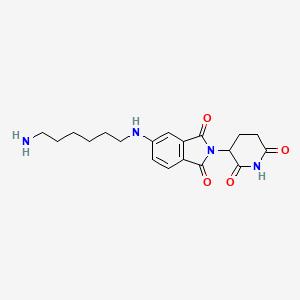
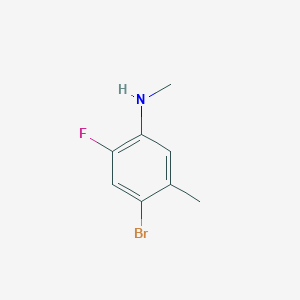
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)

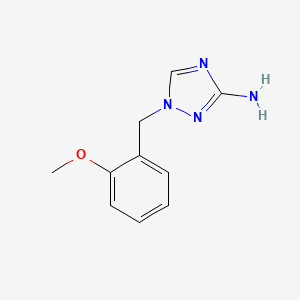
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
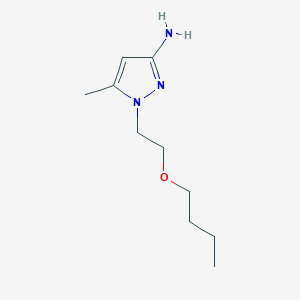
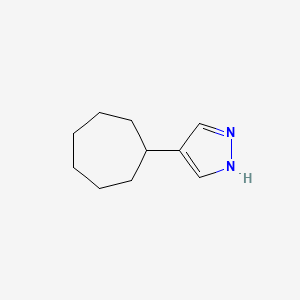



![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
